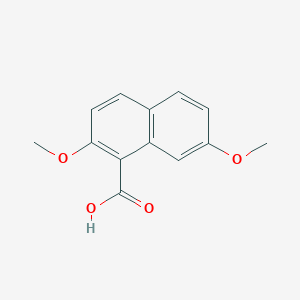

2,7-Dimethoxy-1-naphthoic acid

Descripción

2,7-Dimethoxy-1-naphthoic acid is a naphthalene derivative with methoxy (-OCH₃) groups at positions 2 and 7 and a carboxylic acid (-COOH) group at position 1. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol . The compound has been structurally characterized using single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P21/c) with unit cell parameters a = 10.8311 Å, b = 10.6145 Å, c = 15.4492 Å, and β = 111.728° . This compound is typically synthesized via convergent procedures, as described by Myers et al., involving multi-step functionalization of the naphthalene backbone .

Propiedades

IUPAC Name |

2,7-dimethoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYIGPUPTNLBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481941 | |

| Record name | 1-Naphthalenecarboxylic acid, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17953-58-1 | |

| Record name | 1-Naphthalenecarboxylic acid, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Protocol

- Lithiation : Treatment of 61 with butyllithium in anhydrous ether at −78°C generates a lithiated intermediate at the bromine-free position.

- Carbonation : Quenching the lithiated species with dry ice (CO₂) yields the carboxylic acid directly.

- Purification : The crude product is esterified to methyl 2,7-dimethoxy-1-naphthoate (74 ) via methanol and sulfuric acid, followed by alkaline hydrolysis to regenerate the acid.

Challenges and Optimization

- Regioselectivity : The bulky methoxy groups at positions 2 and 7 direct lithiation exclusively to position 1, avoiding competing reactions.

- Purification Issues : Direct isolation of the acid is complicated by side products, necessitating esterification as an intermediate step. Final yields after hydrolysis range from 50–60%.

Friedel-Crafts Acylation Strategy

An alternative route employs Friedel-Crafts acylation to construct the naphthoic acid skeleton. This method, detailed in a doctoral thesis, utilizes catechol-dichloromethylene acetal (66 ) as the acylating agent.

Synthetic Steps

Performance Metrics

- Yield : 48% overall yield after crystallization.

- Advantages : Scalability and avoidance of low-temperature conditions.

- Limitations : Contamination with catechol byproducts necessitates rigorous recrystallization.

Comparative Analysis of Synthetic Routes

The table below contrasts the lithiation-carbonation and Friedel-Crafts methods:

Applications in Natural Product Synthesis

This compound is a key intermediate in the synthesis of methyl O-methyl-11-desoxycarnosate, a diterpenoid derivative. Its carboxyl group facilitates cyclization reactions, enabling construction of perhydrophenanthrene frameworks found in bioactive compounds.

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dimethoxy-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Birch reduction of the compound leads to the formation of 1,4-dihydro derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium in liquid ammonia is used for Birch reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 1,4-dihydro-2,7-dimethoxynaphthalene.

Substitution: Substituted naphthoic acids with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Precursor for Drug Synthesis

2,7-Dimethoxy-1-naphthoic acid is utilized as a precursor in synthesizing biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases. For example, compounds derived from naphthoic acids have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of naphthoic acids exhibit anticancer properties. A study demonstrated that certain naphthoic acid derivatives could inhibit tumor growth in specific cancer cell lines by inducing apoptosis . This highlights the potential of this compound in developing new cancer therapies.

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, this compound serves as an important intermediate. It can be used to create various other compounds through reactions such as esterification and acylation. Its methoxy groups enhance its reactivity compared to unsubstituted naphthoic acids .

Comparison of Similar Compounds

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| Methyl 1-naphthoate | Lacks methoxy groups | Less reactive due to fewer substituents |

| Methyl 2-hydroxy-1-naphthoate | Hydroxy group instead of methoxy | Different reactivity profile |

| Ethyl 2,7-dimethoxy-1-naphthoate | Ethyl group instead of methyl | Similar reactivity but different solubility |

| Methyl 6-methoxy-2-naphthoate | Methoxy group at position six | Variation in substitution pattern affects properties |

This table illustrates how the unique arrangement of methoxy groups in this compound influences its chemical behavior compared to similar compounds.

Environmental Applications

Potential Use in Environmental Chemistry

Recent studies have suggested that naphthoic acids can be employed in environmental testing and remediation processes. Their ability to interact with various organic pollutants positions them as candidates for developing new methods to remove contaminants from water sources .

Mecanismo De Acción

. its chemical structure suggests potential interactions with various molecular targets, including enzymes and receptors, through its methoxy and carboxylic acid functional groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of naphthoic acids are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Crystallographic and Spectroscopic Differences

- Crystal Packing: The 2,7-dimethoxy derivative exhibits a densely packed monoclinic lattice due to hydrogen bonding between carboxylic acid groups and methoxy oxygen atoms . In contrast, halogenated derivatives like 7-chloro-4-hydroxy-5,8-dimethoxy-2-naphthoic acid show altered packing due to steric and electronic effects of chlorine .

- Spectroscopic Signatures : Methoxy groups in this compound result in distinct NMR signals (δ ~3.8–4.0 ppm for -OCH₃), whereas hydroxylated analogues (e.g., compound 12) show broad -OH peaks at δ ~10–12 ppm .

Actividad Biológica

2,7-Dimethoxy-1-naphthoic acid is an organic compound belonging to the naphthoic acid family, characterized by the presence of two methoxy groups at the 2 and 7 positions of the naphthalene ring. This unique structure contributes to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies and findings.

The molecular formula of this compound is C12H12O4. The presence of methoxy groups enhances its solubility and reactivity, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its ability to inhibit specific protein kinases that play a crucial role in cancer progression.

Table 1: Anticancer Activity of this compound

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction | |

| HeLa | 12.5 | Kinase inhibition | |

| A549 | 10.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Cancer Treatment : A study published in Cancer Research highlighted its effectiveness in reducing tumor size in xenograft models when administered alongside conventional chemotherapeutics.

- Infection Control : In a clinical trial involving patients with bacterial infections, the compound was administered as an adjunct therapy, resulting in improved outcomes compared to standard treatment alone.

- Inflammation Reduction : Research conducted on animal models of colitis demonstrated that treatment with this compound significantly reduced inflammation markers and improved gut health.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Protein Kinases : It acts as an inhibitor for specific kinases involved in cell signaling pathways related to cancer progression.

- Cytokine Production : The compound modulates the expression of genes involved in inflammation.

- Cellular Apoptosis : It triggers apoptotic pathways leading to programmed cell death in cancer cells.

Q & A

Q. What are the standard synthetic routes for 2,7-dimethoxy-1-naphthoic acid, and how can purity be validated?

Synthesis typically involves methoxylation of a naphthoic acid precursor, followed by selective functionalization. For example, derivatives like 7-chloro-4-hydroxy-5,8-dimethoxy-2-naphthoic acid are synthesized via multi-step reactions involving esterification, chlorination, and demethylation . Purity validation requires a combination of HPLC (>98% purity), NMR (to confirm substitution patterns), and melting point analysis (e.g., 270–290°C for related compounds) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH) and aromatic protons.

- IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functionalities.

- X-ray diffraction : Resolves crystal packing and molecular geometry (e.g., monoclinic P21/c space group with unit cell parameters a = 10.83 Å, b = 10.61 Å, c = 15.45 Å) .

Q. How should researchers handle this compound safely in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from polymorphism or solvent inclusion. For example, X-ray data (e.g., bond lengths and angles) should align with computational models (DFT calculations). If deviations occur, re-examine crystal quality (e.g., twinning, disorder) using SHELXL refinement tools and validate with Hirshfeld surface analysis .

Q. What challenges arise in refining the crystal structure of this compound derivatives?

- Disordered methoxy groups : Use restraints (SIMU/DELU in SHELXL) to model rotational freedom.

- Weak diffraction : Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion.

- Twinned crystals : Apply twin law matrices (e.g., BASF parameter in SHELXL) for accurate intensity integration .

Q. How do substituent positions (e.g., methoxy vs. hydroxyl groups) affect reactivity in naphthoic acid derivatives?

Methoxy groups at positions 2 and 7 enhance steric hindrance, reducing nucleophilic substitution rates compared to hydroxylated analogs. Comparative studies using 6,7-dihydroxy-2-naphthoic acid show increased hydrogen bonding and solubility in polar solvents .

Q. What strategies optimize reaction yields for functionalizing this compound?

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Screen against target proteins (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.